molecular formula C10H12N8O4 B559645 8-Azidoadenosine CAS No. 4372-67-2

8-Azidoadenosine

Cat. No.: B559645
CAS No.: 4372-67-2
M. Wt: 308.25 g/mol
InChI Key: KYJLJOJCMUFWDY-UUOKFMHZSA-N
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Description

Adenosine, 8-azido-, also known as 8-Azido-cyclic adenosine diphosphate-ribose, is a compound that has been used in scientific research .


Synthesis Analysis

The synthesis of Adenosine, 8-azido- involves the creation of an adenosine analog, probe 1, with a photoaffinity group and biotin tag . This probe was able to label and capture individual recombinant adenosine binding proteins (ABPs) with good target selectivity . Another synthesis method involves the creation of a fluorescent and photoreactive ATP analog .


Molecular Structure Analysis

The molecular formula of Adenosine, 8-azido- is C10H15N8O13P3 . It has a molecular weight of 548.19 g/mol . The structure of the compound includes an adenosine core structure with a photocrosslinkable azido group attached to the 8-position .


Chemical Reactions Analysis

Adenosine, 8-azido- can be incorporated into RNA by 3’-End Labeling with yeast Poly (A) Polymerase (yPAP) . It can also be used to identify protein ATP-binding sites . The resulting azide-functionalized RNA can subsequently be processed via Cu (I)-free (azide-DBCO) or Cu (I)-catalyzed (azide-alkyne) click chemistry .


Physical and Chemical Properties Analysis

Adenosine, 8-azido- is a colorless to slightly yellow solution in water . It has a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a λ max of 281 nm and ε of 13.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) .

Scientific Research Applications

  • Study of Energy-Dissipating Ion Uniports in Mitochondria : Used as a photoaffinity label, 8-azido-adenosine has helped identify proteins involved in regulating energy dissipation in brown-adipose-tissue mitochondria (Heaton et al., 1978).

  • Analyzing cAMP-Binding Proteins : 8-azido[32P]adenosine 3':5'-monophosphate has been used to analyze cAMP-binding proteins in bovine cardiac muscle, aiding in the understanding of how these proteins are modified upon phosphorylation (Rangel‐Aldao et al., 1979).

  • Labeling Protein Kinase in Bovine Brain : 8-Azidoadenosine 3',5'-monophosphate has been utilized as a photoaffinity label specific for cAMP binding sites in protein kinase from bovine brain, enhancing our understanding of these binding sites (Pomerantz et al., 1975).

  • Studying cAMP-Dependent Protein Kinase in Zoospores : The use of 8-azido[32P]adenosine 3':5'-monophosphate in Blastocladiella emersonii zoospores has shed light on the mechanisms of cAMP-binding proteins and their role in protein kinase regulation (Gomes et al., 1983).

  • Understanding Adenosine Receptors in the Brain : Iontophoretically applied 2-azido analogues of adenosine 5'-triphosphate have been used to study the effects on rat cerebral cortical neurons, providing insights into central adenosine receptors (Phillis, 1981).

  • Labeling Bacterial F1 ATPase : 8-Azido-adenosine 5'-triphosphate has been used as a photoaffinity label for F1 ATPase from Micrococcus luteus, aiding in the study of this enzyme's function and regulation (Scheurich et al., 1978).

  • Studying Hormone Action : 8-Azido-adenosine derivatives have been used to study protein-nucleotide interactions in various biological systems, helping to understand the internal workings of hormone-mediated events (Khatoon et al., 1983).

  • Labeling of S-Adenosylhomocysteine Hydrolase : 8-azido derivatives of adenosine and cyclic AMP have been used for covalently labeling AdoHcyase, enhancing our understanding of the relationship between adenosine and cyclic AMP binding sites (Aiyar & Hershfield, 1985).

Safety and Hazards

Adenosine, 8-azido- should be handled with care to avoid direct contact . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental exposure, immediate medical attention is advised .

Future Directions

Adenosine, 8-azido- has been used in research for global-scale profiling of nucleoside and nucleotide-binding proteins . It has shown potential in enriching for nucleoside- and nucleotide-binding proteins in a complex protein mixture . This points towards a unique set of proteins that can be examined in the context of further understanding mechanisms of disease, or fundamental biological processes in general .

Biochemical Analysis

Biochemical Properties

8-Azidoadenosine is especially sensitive towards UV light, which yields an active intermediate to react with several sites of peptide amino acids and to immobilize adenosine within a given receptor pocket . The synthesis and regulation of this compound and its analogs rely on the adenosine binding proteins (ABPs). Dysregulated ABP activity contributes to numerous diseases such as cancer, metabolic disorders, and neurodegenerative diseases .

Cellular Effects

This compound 3′,5′-cyclic monophosphate (8-azido cAMP) was directly detected in living cells, by applying Cu-free azide-alkyne cycloaddition to probe cAMP derivatives by fluorescence light-up . This indicates that this compound can influence cell function by interacting with cAMP, a crucial second messenger in many cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with peptide amino acids. The azido group in this compound can react with these amino acids, leading to the immobilization of adenosine within a given receptor pocket . This interaction is facilitated by the sensitivity of this compound towards UV light .

Temporal Effects in Laboratory Settings

This compound is light-sensitive and hence should be kept in the dark. If protected properly from light, this compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLJOJCMUFWDY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4372-67-2
Record name 8-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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